4-chloro-1H-imidazo[4,5-c]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132206-92-9 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 1h Imidazo 4,5 C Quinoline
Established Synthetic Routes to the 4-chloro-1H-imidazo[4,5-c]quinoline Core
The construction of the this compound scaffold can be achieved through several established synthetic pathways, primarily starting from quinoline (B57606) precursors. These methods often involve multi-step sequences that build the fused imidazole (B134444) ring onto a pre-existing quinoline structure.
Synthesis from Quinoline Precursors
Key starting materials for the synthesis of this compound include substituted quinolines like 2,4-dihydroxyquinoline and 3-nitro-4-chloroquinoline.
One common approach begins with the nitration of quinoline-2,4-diol to yield 3-nitroquinoline-2,4-diol. nih.gov This intermediate is then subjected to chlorination, for instance with phenylphosphonic dichloride, to produce 2,4-dichloro-3-nitroquinoline (B146357). nih.gov Subsequent amination and reduction of the nitro group sets the stage for the crucial cyclization step to form the imidazole ring.
Another well-established route utilizes 4-hydroxy-3-nitroquinoline as the starting material. This compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish 4-chloro-3-nitroquinoline (B17048). The nitro group is then reduced to an amine, typically through catalytic hydrogenation, yielding 4-chloro-3-aminoquinoline. This aminoquinoline derivative is a key precursor for the final ring closure to form the imidazo[4,5-c]quinoline system.
A general pathway involves the following transformations:
Nitration: Introduction of a nitro group at the 3-position of a suitable quinoline precursor.
Chlorination: Replacement of a hydroxyl group at the 4-position with a chlorine atom.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the imidazole ring to yield the final 1H-imidazo[4,5-c]quinoline core.
Adaptations of Classical Synthetic Approaches
Classical methods for quinoline synthesis have been adapted to produce the this compound core. For instance, the reaction of 4-chloro-3-nitroquinoline with an amine, followed by reduction of the nitro group and subsequent cyclization, is a frequently employed strategy. binghamton.edu The choice of amine in the initial step allows for the introduction of various substituents at the N-1 position of the final product. binghamton.edu
The cyclization of a 3,4-diaminoquinoline intermediate is a pivotal step. This can be achieved using various reagents, such as triethyl orthoformate (TEOF) and formic acid, to construct the imidazole ring. The efficiency of this cyclization can be influenced by reaction conditions, including temperature and the removal of byproducts like ethanol (B145695) to drive the reaction to completion.
Strategies for Functionalization and Derivatization from the 4-chloro Position
The chlorine atom at the 4-position of this compound is highly susceptible to displacement, making it an excellent handle for introducing a wide array of functional groups.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing the 4-chloro position. The electron-withdrawing nature of the fused ring system activates the C-4 position towards nucleophilic attack.
Amination: The reaction with various amines is a cornerstone of imidazoquinoline chemistry. This includes ammonolysis, where ammonia (B1221849) is used to introduce a primary amino group, as well as reactions with primary and secondary amines to yield substituted 4-amino-1H-imidazo[4,5-c]quinolines. google.comgoogle.com For example, reacting this compound with an arylmethylamine can produce a 4-(arylmethyl)amino derivative. google.compatsnap.com
Alkoxylation: Alkoxide nucleophiles can displace the chloride to form 4-alkoxy-1H-imidazo[4,5-c]quinoline derivatives. This reaction expands the range of accessible analogs with different steric and electronic properties at the 4-position.
The table below summarizes some examples of nucleophilic substitution reactions on this compound derivatives.
| Nucleophile | Reagent Example | Product Type |
| Ammonia | NH₃ | 4-Amino-1H-imidazo[4,5-c]quinoline |
| Primary Amine | R-NH₂ (e.g., Isobutylamine) | 4-(Alkylamino)-1H-imidazo[4,5-c]quinoline |
| Arylmethylamine | Ar-CH₂-NH₂ (e.g., Benzylamine) | 4-(Arylmethyl)amino-1H-imidazo[4,5-c]quinoline |
| Hydrazine | N₂H₄ | 4-Hydrazino-1H-imidazo[4,5-c]quinoline |
| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | 4-Alkoxy-1H-imidazo[4,5-c]quinoline |
This table provides illustrative examples and is not exhaustive.
Cross-Coupling Reactions for Diverse Substitutions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the 4-position, leading to a vast diversity of structures.
Suzuki Coupling: This reaction involves the coupling of the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl and heteroaryl substituents.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the this compound. wikipedia.org This reaction is known for its high functional group tolerance. wikipedia.org
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the this compound with an alkene to form a substituted alkene derivative. organic-chemistry.orgwikipedia.org
The following table provides a brief overview of these cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki | Boronic acid/ester | C-C (Aryl, Heteroaryl) | Pd catalyst, Base |
| Negishi | Organozinc reagent | C-C (Alkyl, Aryl, etc.) | Pd or Ni catalyst |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Pd catalyst, Cu co-catalyst |
| Heck | Alkene | C-C (Alkenyl) | Pd catalyst, Base |
This table provides a general summary of common cross-coupling reactions.
Multi-Step Synthetic Sequences for Complex 1H-Imidazo[4,5-c]quinoline Analogs
The synthesis of complex 1H-imidazo[4,5-c]quinoline analogs often requires multi-step sequences that combine the formation of the core structure with subsequent functionalization. binghamton.eduwikipedia.org These sequences allow for the precise installation of various substituents at different positions of the heterocyclic system.
A typical multi-step synthesis might involve:
Core Synthesis: Preparation of a substituted this compound with a desired substituent at the N-1 position. binghamton.edu
Cross-Coupling: Introduction of a complex fragment at the 4-position via a Suzuki or other cross-coupling reaction. wikipedia.org
Further Modification: Subsequent chemical transformations on the newly introduced substituent or other positions of the molecule to build up molecular complexity.
For example, a synthetic route could start with the nucleophilic aromatic substitution of 4-chloro-3-nitroquinoline to introduce a specific side chain. binghamton.edu This is followed by reduction of the nitro group and cyclization to form the imidazo[4,5-c]quinoline ring. binghamton.edu The resulting 4-chloro derivative can then be subjected to a cross-coupling reaction to attach another molecular fragment. wikipedia.org These multi-step approaches are essential for creating libraries of diverse compounds for various research applications.
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
The quest for more efficient and environmentally friendly chemical processes has led to the adoption of modern synthetic techniques, such as microwave-assisted synthesis, in the preparation of heterocyclic compounds like this compound. benthamdirect.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov
While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of related imidazoquinoline and quinoline derivatives under microwave conditions provides a strong basis for its application. nih.govresearchgate.netrsc.org For instance, the synthesis of various quinoline and quinazolinone derivatives has been successfully achieved using microwave assistance, demonstrating the feasibility of this technology for the construction of the core heterocyclic scaffold. nih.govresearchgate.net
A plausible approach for the microwave-assisted synthesis of this compound could involve the cyclization of a suitable precursor, such as a substituted quinoline, under microwave irradiation. For example, the reaction of 2,4-dichloro-3-nitroquinoline with an appropriate amine followed by cyclization to form the imidazole ring could be accelerated using microwaves.
One general procedure for a related class of compounds, 1H-imidazo[4,5-c]quinolin-4-amine derivatives, involved microwave heating at 130 °C for 6 hours in ethanol, suggesting that similar conditions could be adapted for the synthesis of the 4-chloro analogue. The use of microwave-transparent solvents or, in some cases, solvent-free conditions can further enhance the efficiency of the synthesis. nih.gov
The table below outlines a hypothetical microwave-assisted synthetic approach and compares it with conventional methods for related compounds, highlighting the potential advantages.
| Step | Conventional Method | Plausible Microwave-Assisted Method | Potential Advantages of Microwave Method |
| Chlorination | Reaction of a hydroxyquinoline precursor with phosphorus oxychloride (POCl₃) under reflux for several hours. google.com | Microwave irradiation of the hydroxyquinoline precursor with POCl₃ in a sealed vessel. | Reduced reaction time, improved yield, and potentially fewer byproducts. |
| Imidazole Ring Formation | Cyclization of a diaminoquinoline intermediate with an orthoester (e.g., triethyl orthoformate) under prolonged heating. | Microwave-assisted cyclization of the diaminoquinoline with an orthoester in a suitable solvent. rsc.org | Significant reduction in reaction time from hours to minutes, and potentially higher yields. |
It is important to note that the optimization of microwave parameters such as temperature, pressure, and irradiation time is crucial for achieving the desired outcome and preventing decomposition of the starting materials or products.
Optimization of Synthetic Pathways and Control of Impurities
The optimization of synthetic pathways for this compound is critical for ensuring high yield, purity, and cost-effectiveness, particularly in a pharmaceutical context. This involves a multi-faceted approach, from the selection of starting materials to the fine-tuning of reaction conditions and purification methods.
A key aspect of optimization is the control of impurities that can arise during the synthesis. These impurities can be process-related (from starting materials or intermediates) or product-related (degradation products). binghamton.edu The identification and control of these impurities are essential for the quality and safety of the final product.
Common strategies for optimizing the synthesis and controlling impurities include:
Starting Material Quality: Ensuring the purity of the starting materials is the first line of defense against the introduction of impurities.
Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and the stoichiometry of reagents can significantly impact the yield and impurity profile. For example, in the synthesis of related compounds, careful control of temperature during amination was found to be important. binghamton.edu
Solvent Selection: The choice of solvent can influence reaction rates and selectivity, thereby affecting the formation of byproducts.
Purification Techniques: Effective purification methods are essential for removing any remaining impurities. Techniques such as column chromatography, crystallization, and basic extractions have been employed in the purification of imidazoquinoline derivatives. binghamton.edu A basic extraction with sodium hydroxide, for instance, has been shown to be effective in removing certain impurities in related syntheses. binghamton.edu
The table below details potential impurities that could arise during the synthesis of this compound and methods for their control.
| Potential Impurity | Origin | Method of Control |
| 4-hydroxy-1H-imidazo[4,5-c]quinoline | Incomplete chlorination or hydrolysis of the 4-chloro group. | Use of excess chlorinating agent (e.g., POCl₃), anhydrous reaction conditions, and careful control of work-up conditions. |
| Isomeric imidazoquinolines | Non-regioselective cyclization. | Optimization of cyclization conditions (e.g., temperature, catalyst) to favor the desired isomer. |
| Unreacted intermediates | Incomplete reaction. | Monitoring the reaction progress using techniques like TLC or HPLC and adjusting reaction time accordingly. |
| Byproducts from side reactions | For example, over-alkylation or dimerization. | Precise control of stoichiometry and reaction temperature. |
The analytical characterization of the final product and any isolated impurities is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure and assessing the purity of this compound. binghamton.edu
Biological Activity and Pharmacological Investigation of 4 Chloro 1h Imidazo 4,5 C Quinoline Derivatives
Immunomodulatory and Antiviral Potentials
Derivatives of the 1H-imidazo[4,5-c]quinoline family are not typically direct-acting antiviral or anticancer agents. Instead, their therapeutic effects are largely mediated by the potentiation of the host's innate and adaptive immune systems. nih.gov Initial investigations into these compounds as potential antiviral agents revealed that while they lacked direct activity against viruses in cell culture, they demonstrated significant efficacy in vivo. nih.gov This observation led to the discovery that their primary mechanism of action is the induction of endogenous cytokines, particularly interferons, which orchestrate the antiviral and antitumor state. nih.gov
Toll-like Receptor (TLR) Agonism
The immunomodulatory effects of 1H-imidazo[4,5-c]quinoline derivatives are rooted in their function as agonists for Toll-like Receptors (TLRs). TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing conserved molecular structures associated with pathogens or cellular damage. nih.gov Engagement of these receptors on immune cells, such as dendritic cells and macrophages, triggers downstream signaling pathways that lead to a coordinated immune response. nih.gov
The 1H-imidazo[4,5-c]quinoline scaffold is specifically recognized by endosomal Toll-like Receptors 7 and 8 (TLR7 and TLR8). nih.gov These receptors are responsible for detecting single-stranded viral RNA (ssRNA). The specificity and potency of interaction can be modulated by chemical modifications to the core structure. For instance, Imiquimod (B1671794) is recognized as a modestly potent dual agonist for both TLR7 and TLR8. nih.gov Other derivatives, such as Resiquimod (B1680535) (R848), are more potent dual agonists. nih.gov Ongoing research has focused on developing derivatives with greater selectivity for either TLR7 or TLR8 to elicit more targeted immune responses. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the N1 and C2 positions of the imidazoquinoline ring are critical for determining the potency and specificity of TLR7 versus TLR8 agonism. nih.gov
Upon binding of a 1H-imidazo[4,5-c]quinoline agonist, TLR7 and TLR8, located within the endosomal compartments of immune cells, undergo a conformational change. This initiates the recruitment of adaptor proteins, primarily MyD88 (Myeloid Differentiation Primary Response 88). plos.org The formation of this complex triggers a signaling cascade involving various downstream effectors, including members of the Interferon Regulatory Factor (IRF) family, such as IRF1 and IRF7, and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govplos.org
Activation of these pathways culminates in the transcription and secretion of a wide array of immune-stimulating molecules:
Type I Interferons (IFN-α and IFN-β): The induction of IFN-α and IFN-β is a hallmark of TLR7 activation. nih.govnih.gov These cytokines establish a potent antiviral state in surrounding cells and are crucial for linking the innate and adaptive immune responses.
Pro-inflammatory Cytokines: TLR7 and TLR8 activation also leads to the robust production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov These molecules help recruit and activate other immune cells to the site of inflammation or infection.
The potent immunostimulatory properties of 1H-imidazo[4,5-c]quinoline derivatives have been harnessed for several therapeutic applications. Their ability to activate a strong T-helper 1 (Th1) polarized immune response makes them attractive candidates for cancer immunotherapy and as vaccine adjuvants. nih.govnih.gov
Immunotherapy and Anti-tumor Activity: By stimulating TLR7/8, these compounds can activate an immune response against cancer cells. The induced cytokines, particularly IFN-α, can enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are capable of recognizing and eliminating tumor cells. nih.gov This has led to the approval of Imiquimod as a topical treatment for superficial basal cell carcinoma and actinic keratosis. nih.gov More recent strategies involve conjugating potent TLR7 agonists to tumor-targeting antibodies, creating antibody-drug conjugates (ADCs) that deliver the immune-stimulating agent directly to the tumor microenvironment. nih.gov
Vaccine Adjuvanticity: Adjuvants are critical components of vaccines, required to enhance the magnitude and durability of the antigen-specific immune response. nih.gov TLR7/8 agonists serve as powerful adjuvants by activating antigen-presenting cells and promoting a robust cellular and humoral immune response against the vaccine antigen. nih.gov They are particularly effective at driving Th1-type immune responses, which are essential for clearing viral infections and tumors. nih.gov
Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are the primary targets of 1H-imidazo[4,5-c]quinoline derivatives. nih.gov The activation of TLR7 and TLR8 within these cells leads to their maturation and enhanced ability to stimulate T cells. A key feature of this maturation process is the upregulation of co-stimulatory molecules on the APC surface, including CD80 and CD86. nih.gov These molecules are essential for providing the "second signal" required for the full activation of naive T cells. nih.gov The interaction between CD80/CD86 on the APC and CD28 on the T cell, in conjunction with the presentation of an antigen via the Major Histocompatibility Complex (MHC), is critical for initiating an adaptive immune response. By increasing the expression of molecules like CD86, TLR7/8 agonists lower the threshold for T cell activation, leading to a more potent and effective antigen-specific immune reaction.
Antiviral Activities
The antiviral activity of 1H-imidazo[4,5-c]quinoline derivatives is primarily indirect and mediated by the host's immune response. nih.gov While these compounds may not inhibit viral replication directly, their ability to induce high levels of Type I interferons (IFN-α/β) creates a powerful antiviral state in the body. nih.gov Interferons trigger the expression of numerous interferon-stimulated genes (ISGs) that encode proteins capable of interfering with various stages of the viral life cycle, from entry to replication and egress. This mechanism has proven effective against viruses such as Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV), leading to the clinical use of Imiquimod for treating genital warts. nih.govnih.gov Research has also demonstrated the in vitro activity of various quinoline (B57606) analogues against a broad spectrum of coronaviruses. nih.gov
Anticancer and Antiproliferative Activities
Derivatives of imidazo[4,5-c]quinoline have demonstrated significant anticancer and antiproliferative properties. nih.gov Much of this activity stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer cells.
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling cell growth, proliferation, and survival.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a major survival pathway that is often constitutively activated in a wide range of human tumors, making it a prime target for therapeutic intervention. nih.govnih.gov Imidazo[4,5-c]quinoline derivatives have been prominently developed as potent inhibitors of this pathway. nih.govnih.govengineering.org.cn
####### 3.2.1.1.1. Dual PI3K/mTOR Inhibitors (e.g., NVP-BEZ235, Dactolisib)
Several imidazo[4,5-c]quinoline derivatives function as dual inhibitors, simultaneously targeting both PI3K and mTOR kinases. This dual-action approach is considered beneficial as it can lead to a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.
Dactolisib (B1683976) (NVP-BEZ235) is a well-characterized imidazo[4,5-c]quinoline derivative that acts as a potent dual inhibitor of PI3K and mTOR. nih.govwikipedia.orgcellgs.com It has demonstrated significant antiproliferative activity across various human tumor cell lines and has been evaluated in clinical trials for several types of cancer. nih.govconsensus.appnih.govcaymanchem.com The combination of Dactolisib with other agents, such as the mTOR inhibitor everolimus, has also been explored in preclinical and clinical settings. nih.govnih.gov
Other investigational dual PI3K/mTOR inhibitors that feature the imidazo[4,5-c]quinoline scaffold include Panulisib (B612261) (P-7170), LY-3023414, and BGT-226, highlighting the importance of this chemical structure in the development of dual-pathway inhibitors. nih.gov
Table 1: Antiproliferative Activity of Dactolisib (NVP-BEZ235)
| Cell Line | Cancer Type | Reported Activity | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | Inhibits proliferation and induces apoptosis | caymanchem.com |
| MDA-MB-468 | Breast Cancer | Inhibits proliferation and induces apoptosis | caymanchem.com |
| SK-BR-3 | Breast Cancer | Inhibits proliferation and induces apoptosis | caymanchem.com |
| MDA-MB-361 | Breast Cancer | Inhibits proliferation and induces apoptosis | caymanchem.com |
| U87MG | Glioblastoma | Reduces tumor growth in mouse xenograft model | caymanchem.com |
| Various | Bladder Cancer | Dose-dependent antitumor effect | nih.gov |
####### 3.2.1.1.2. Selective PI3K Isoform Inhibition (e.g., PI3Kα, PI3Kδ)
While dual PI3K/mTOR inhibitors are prevalent, research has also focused on developing derivatives of the imidazo[4,5-c]quinoline scaffold that selectively target specific isoforms of PI3K. The Class I PI3K family includes the isoforms PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, which have distinct expression patterns and roles in cellular signaling. nih.gov
For instance, Dactolisib (NVP-BEZ235) itself, while considered a pan-PI3K inhibitor, shows varying potency against the different isoforms. caymanchem.com This has prompted medicinal chemistry efforts to modify the core structure to achieve greater selectivity. Structure-guided optimization of the imidazo-quinolinone scaffold of Dactolisib has successfully led to the discovery of potent and orally bioavailable inhibitors that are selective for the PI3Kδ isoform, which is primarily expressed in leukocytes and is a target for inflammatory and autoimmune diseases. nih.govnih.gov One such quinoline derivative demonstrated a high affinity for PI3Kδ with an IC₅₀ value of 1.9 nM. nih.gov Conversely, other modifications have yielded compounds with activity against PI3Kα, an isoform frequently mutated in solid tumors. nih.gov
Table 2: PI3K Isoform Inhibition by Imidazo[4,5-c]quinoline Derivatives
| Compound | Target Isoform(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Dactolisib (NVP-BEZ235) | p110α (PI3Kα) | 4 | caymanchem.com |
| p110β | 75 | caymanchem.com | |
| p110δ (PI3Kδ) | 7 | caymanchem.com | |
| p110γ | 5 | caymanchem.com | |
| Compound 40 (Bahekar et al.) | PI3Kδ | 1.9 | nih.gov |
| Compound 39 (Xiao et al.) | PI3Kα | 900 (0.9 µM) | nih.gov |
####### 3.2.1.1.3. Molecular Mechanisms of Kinase Binding and Inhibition (e.g., ATP-binding cleft interaction)
The inhibitory action of imidazo[4,5-c]quinoline derivatives on kinases like PI3K and mTOR is achieved through competitive binding at the enzyme's active site. researchgate.net These small molecules are designed to interact with the ATP-binding cleft, preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding and thereby blocking the kinase's phosphorylating activity. nih.govconsensus.appnih.gov
Molecular docking studies have provided insights into these interactions. For Dactolisib, models show that the imidazoquinoline core anchors within the hinge region of the kinase domain. acs.org This binding is stabilized by key hydrogen bond interactions between the inhibitor and amino acid residues in the ATP-binding pocket. researchgate.netacs.org Specifically, the nitrogen atoms within the quinoline and imidazole (B134444) ring systems are crucial for forming these hydrogen bonds, which are essential for the high-affinity binding and potent inhibition of the kinase. acs.org
While the imidazo[4,5-c]quinoline scaffold is most famously associated with PI3K/mTOR inhibition, related quinoline structures have also been investigated for their effects on other kinase pathways, such as the Ras/Raf/MEK/ERK pathway. Research has shown that a hybrid molecule containing a chloro-substituted quinoline nucleus fused with an ursolic acid derivative possesses the ability to inhibit the activity of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) with an IC₅₀ value of 64 nM. nih.gov This finding suggests that the broader quinoline chemical space holds potential for developing inhibitors against other critical cancer-related kinases beyond the PI3K/mTOR axis. nih.gov It is noteworthy, however, that treatment with the PI3K/mTOR inhibitor NVP-BEZ235 has been observed to sometimes cause a feedback activation of the MEK/ERK pathway, a distinct phenomenon from direct MEK inhibition. nih.gov
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Inhibition
Modulation of Cellular Pathways and Processes
While direct interference with the Ras pathway is a key area of cancer research, studies on imidazo[4,5-c]quinoline derivatives have more prominently highlighted their role in the closely related PI3K/mTOR pathway. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway is a critical signaling cascade that is often dysregulated in cancer and is situated downstream of Ras. Imidazo[4,5-c]quinoline derivatives have been discovered and developed as potent modulators of this pathway. nih.govresearchgate.net
Several investigational drugs with the imidazo[4,5-c]quinoline structure, such as dactolisib (BEZ-235) and panulisib (P-7170), are known PI3K/mTOR inhibitors. nih.gov Dactolisib, for instance, has demonstrated high potency against PI3K/mTOR kinases and shows antiproliferative activity in models of acute lymphoblastic leukemia and paclitaxel-resistant gastric cancer. nih.gov Another derivative, compound 39 , has shown inhibitory activity against both mTOR and PI3Kα. nih.gov These findings underscore the potential of this chemical class to interfere with crucial cancer-driving pathways.
Derivatives of 4-chloro-1H-imidazo[4,5-c]quinoline have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. nih.govnih.gov For example, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives effectively inhibited the proliferation of multiple cancer cell lines. nih.gov Similarly, novel quinoxaline (B1680401) derivatives, which share structural similarities, exhibited potent antiproliferative activity with IC50 values in the sub-micromolar range. researchgate.net The antiproliferative effects are often linked to the induction of cell cycle arrest, a key mechanism for controlling cancer cell growth. nih.govmdpi.com For instance, one active hybrid compound was found to cause cell cycle arrest primarily in the G0/G1 and S phases. nih.gov
A primary mechanism for the anticancer activity of imidazo[4,5-c]quinoline derivatives is the induction of apoptosis, or programmed cell death. nih.gov Treatment of cancer cells with these derivatives has been shown to trigger massive apoptosis, evidenced by the activation of key apoptotic markers. nih.gov
Specifically, the activation of caspase-9 and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis initiated by these compounds. nih.gov One study showed that a quinoline derivative, PQ1, induces apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9, which sequentially activate the executioner caspase-3. mdpi.com Further studies have confirmed that derivatives can induce apoptosis by increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. biorxiv.org The cleavage of PARP has been observed in a concentration- and time-dependent manner, confirming that the cytotoxicity of these compounds is primarily due to the induction of apoptosis. nih.gov
Efficacy in Various Human Cancer Cell Lines and Tumor Models
The anticancer potential of this compound derivatives has been validated across a diverse panel of human cancer cell lines and tumor models. Their efficacy highlights the broad applicability of this chemical scaffold in oncology research.
| Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| Neuroblastoma | SH-SY5Y | Inhibition of proliferation | nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Cytotoxicity, Apoptosis induction, Anti-proliferative effect | researchgate.netnih.govresearchgate.net |
| Colorectal Cancer | HCT-116, SW620 | Significant growth inhibition, ROS-dependent apoptosis | nih.govnih.govmdpi.com |
| Acute Lymphoblastic Leukemia | T-cell models | Potent antiproliferative activity (Dactolisib) | nih.gov |
| Pancreatic Carcinoma | Not specified | Not specified | |
| Non-Small Cell Lung Cancer | A549, H460 | Inhibition of proliferation, Cell cycle arrest | nih.govmdpi.com |
Derivatives have shown significant growth inhibition against colorectal cancer cell lines like HCT-116 and breast cancer cells such as MCF-7. nih.gov In some cases, the inhibitory concentrations (GI50 values) were in the low micromolar range. nih.gov For instance, one quinoline-chalcone hybrid, compound 12e , exhibited potent inhibitory activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. researchgate.net Furthermore, imidazo[1,2-a]quinoxaline-based inhibitors demonstrated significant potential against gefitinib-resistant non-small cell lung cancer cells (H1975). mdpi.com
β-tubulin Inhibitory Activity
A key mechanism of action for some quinoline derivatives is the inhibition of tubulin polymerization. rsc.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.govnih.gov
Certain derivatives have been found to bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule assembly. rsc.org This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis. researchgate.net The inhibition of tubulin polymerization has been confirmed through in vitro assays, where compounds reduced microtubule growth rates at low micromolar concentrations. biorxiv.orgrsc.org This mode of action is particularly promising as it can be effective against cancer cells that have developed resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.gov
| Compound/Derivative Class | Target Site | Mechanism | Effect | Reference(s) |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Colchicine site of tubulin | Inhibits microtubule polymerization | Cell cycle arrest, Cytotoxicity | rsc.org |
| Quinoxaline derivatives | Tubulin | Disrupts microtubule network | G2/M arrest, Apoptosis | researchgate.net |
| Imidazopyridine scaffold | Colchicine binding site | Blocks tubulin polymerization | G2/M arrest, Apoptosis | biorxiv.org |
Antimalarial Activities
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of new therapeutic agents. hilarispublisher.com Derivatives of the quinoline class have historically been a cornerstone of antimalarial chemotherapy, and recent research has explored imidazo[4,5-c]quinoline derivatives as a promising new class of antimalarials. nih.gov These compounds have shown activity against both the asexual blood stages of the parasite, which cause the clinical symptoms of malaria, and the sexual stages (gametocytes), which are responsible for transmission. nih.govresearchgate.net
Novel imidazo[4,5-c]quinolin-2-ones, derived from a 4-chloro-3-nitroquinoline (B17048) precursor, have been synthesized and assessed for their ability to kill the late-stage gametocytes of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The development of these compounds was inspired by the identification of a lead compound in a high-throughput screen. nih.gov Structure-activity relationship (SAR) studies have identified several potent derivatives with significant gametocytocidal effects. nih.govnih.gov These compounds are considered a new lead series for malaria treatment and prevention due to their activity against the parasite's sexual stages. nih.gov The activity of these derivatives against gametocytes is crucial for interrupting the malaria transmission cycle. nih.gov
The same series of imidazo[4,5-c]quinolin-2-one derivatives that demonstrated gametocytocidal effects also exhibit potent activity against the asexual blood stages of P. falciparum. nih.govnih.gov SAR studies have successfully identified compounds with excellent antimalarial activity against these replicative stages, often with minimal cytotoxicity against mammalian cells. nih.gov The inhibitory concentrations (IC50) for some 4-aminoquinoline (B48711) derivatives have been reported in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net Time-course assays on related quinoline hydrazone analogues showed a significant reduction in parasitemia within 24 hours, with activity becoming more pronounced over a 72-hour exposure period. researchgate.netnih.gov Stage-specificity assays revealed that the ring stages of the parasite's life cycle were the most susceptible to some of these compounds. nih.gov
**Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives against *P. falciparum***
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
|---|---|---|---|
| TDR 58845 | W2 (CQ-resistant) | 89.8 | researchgate.net |
| TDR 58846 | W2 (CQ-resistant) | 5.52 - 89.8 | researchgate.net |
Other Receptor Modulation
Beyond their antimalarial properties, derivatives of 1H-imidazo[4,5-c]quinoline have been extensively investigated as modulators of G-protein coupled receptors (GPCRs), particularly adenosine receptors. nih.govnih.govacs.org
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as a novel class of non-xanthine adenosine receptor antagonists and, more significantly, as potent and selective positive allosteric modulators (PAMs) of the human A3 adenosine receptor (A3AR). nih.govnih.gov The A3AR is a therapeutic target for conditions such as inflammatory diseases, cancer, and chronic pain. acs.orgnih.gov
These imidazoquinoline derivatives can act as allosteric enhancers, potentiating the effect of A3AR agonists. nih.gov For instance, compound LUF6000 was found to enhance the maximum efficacy of the agonist Cl-IB-MECA. nih.gov Extensive SAR studies have been conducted, modifying substituents at the 2- and 4-positions of the imidazoquinoline scaffold to optimize PAM activity and selectivity. nih.gov These studies have led to the identification of highly efficacious A3AR PAMs. nih.govnih.gov However, it has been noted that at higher concentrations, many of these derivatives can exhibit competitive antagonism at the orthosteric binding site. nih.gov
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, where the endogenous ligand (adenosine) binds. nih.govfrontiersin.org This distinct binding pocket allows allosteric modulators to fine-tune the receptor's response to the endogenous agonist, rather than simply turning the signal on or off. frontiersin.orgplos.org Positive allosteric modulators (PAMs) can enhance the affinity, potency, and/or efficacy of an agonist, while negative allosteric modulators (NAMs) have the opposite effect. nih.gov
In the context of A3AR, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been shown to bind to a hydrophobic, extrahelical, lipid-facing allosteric pocket formed by transmembrane domains 1 and 7, and helix 8. nih.gov This site does not overlap with the orthosteric binding site. nih.gov The ability of these compounds to decrease the dissociation rate of an orthosteric agonist from the A3AR is a key characteristic of their allosteric mechanism. nih.gov This contrasts with orthosteric antagonists, such as the 2-cyclopropyl derivative, which directly compete with the agonist for binding at the primary site. nih.gov The development of allosteric modulators is an attractive therapeutic strategy as they offer the potential for greater selectivity and a more physiological, event-specific response compared to traditional orthosteric ligands. frontiersin.org
A critical aspect of drug development is ensuring selectivity for the target receptor to minimize off-target effects. Pharmacological studies of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have included assessments of their binding affinity across the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).
SAR studies have shown that modifications, such as incorporating a 3,4-dichlorophenyl group at the 4-amino position, can improve A3AR PAM activity and subtype selectivity. nih.gov Binding assays using Chinese Hamster Ovary (CHO) cells stably transfected with human adenosine receptor subtypes have been employed to determine the potency and selectivity of these compounds. nih.gov The data below illustrates the selectivity profile for a representative compound from this class.
Table 2: Adenosine Receptor Subtype Selectivity Profile for a Representative 1H-Imidazo[4,5-c]quinolin-4-amine Derivative
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Representative Compound | Human A1 | >10,000 | nih.gov |
| Human A2A | >10,000 | nih.gov | |
| Human A2B | >10,000 | nih.gov | |
| Human A3 | 240 | nih.gov |
This demonstrates a high degree of selectivity for the A3 adenosine receptor over the other subtypes for certain derivatives within this chemical series.
Tumor Necrosis Factor-alpha (TNF-α) Suppression
The investigation into 1H-imidazo[4,5-c]quinoline derivatives as TNF-α suppressors stemmed from modifications of the immunomodulator imiquimod. While imiquimod is known as an interferon-alpha (IFN-α) inducer, structural alterations have led to the development of compounds with potent TNF-α suppressing capabilities without the IFN-α inducing effects. nih.gov
A key breakthrough in this area was the discovery that replacing the 4-amino group of an imiquimod analogue with a chloro group resulted in a significant increase in TNF-α inhibitory activity. One of the most potent compounds identified in this series is 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline. nih.gov This compound demonstrated potent suppression of TNF-α production. nih.gov
The structure-activity relationship (SAR) studies revealed several important factors for potent TNF-α suppression. The presence of a chlorine atom at the 4-position of the imidazo[4,5-c]quinoline core was found to be a key determinant of the potent TNF-α suppressing activity. nih.gov Furthermore, the nature of the substituent at the 1-position of the imidazo (B10784944) ring also plays a critical role in the activity of these compounds. Specifically, a 2-(4-piperidyl)ethyl group at this position was shown to be favorable for potent TNF-α suppression. nih.gov Nuclear Magnetic Resonance (NMR) studies have also indicated a relationship between the conformational direction of the 2-(4-piperidyl)ethyl group at the 1-position and the resulting TNF-α suppressing activity. nih.gov
The following table summarizes the TNF-α suppressing activity of a key this compound derivative.
| Compound Name | TNF-α Suppression Activity |
| 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline | Potent |
Structure Activity Relationship Sar Investigations of 4 Chloro 1h Imidazo 4,5 C Quinoline Derivatives
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The biological activity of 1H-imidazo[4,5-c]quinoline derivatives is intrinsically linked to specific structural features that constitute the key pharmacophore. These molecules are recognized for their potent immune-stimulating properties, primarily through the activation of TLR7 and TLR8. nih.govnih.gov
The fundamental pharmacophore for TLR7/8 agonistic activity consists of the fused 1H-imidazo[4,5-c]quinoline ring system. This heterocyclic core is considered essential for binding to the receptors. A critical element for activity is the presence of a hydrogen bond donor at the N1 position of the imidazole (B134444) ring and a hydrogen bond acceptor at the N5 position of the quinoline (B57606) ring. This specific arrangement facilitates a tautomeric shift that is believed to be crucial for receptor activation.
Furthermore, the presence of an amine group at the C4 position is a recurring motif in many potent TLR7/8 agonists, such as imiquimod (B1671794) and resiquimod (B1680535). nih.gov This amino group is thought to engage in vital hydrogen bonding interactions within the receptor binding site. The planarity of the fused ring system also appears to be an important factor for effective binding.
For other biological activities, such as anti-cancer or kinase inhibition, different structural motifs become significant. For instance, in the context of anti-cancer activity, derivatives with aryl substitutions at the N1 and C4 positions have shown notable efficacy. researchgate.netnih.gov In these cases, the pharmacophore extends beyond the core ring system to include the nature and orientation of these substituents.
Impact of Substitutions on the Imidazo[4,5-c]quinoline Ring System
Systematic modifications at various positions of the 1H-imidazo[4,5-c]quinoline ring have provided deep insights into the SAR of these compounds. The electronic and steric properties of the substituents play a pivotal role in modulating the biological activity. nih.govacs.org
Modifications at the N1 Position
The N1 position of the imidazole ring is a key site for substitution, and modifications here significantly influence the potency and selectivity of TLR7/8 agonism. nih.gov Generally, the presence of a substituent at this position is crucial for activity.
Alkyl and Substituted Alkyl Groups: Small alkyl chains, such as isobutyl in imiquimod, are well-tolerated. Introducing hydrophilicity, for example with a 2-hydroxyethyl group, can enhance aqueous solubility while maintaining or even improving activity. Resiquimod, with its 2-(ethoxymethyl) group, demonstrates that ether functionalities are also favorable. nih.gov
Aryl and Benzyl (B1604629) Groups: The introduction of a benzyl group at the N1 position has been shown to be a minimal requirement for potent TLR7/8 activity in certain imidazoquinoline series. nih.gov Further substitution on the benzyl ring can fine-tune the activity. For example, a para-hydroxymethyl group on the benzyl ring at the N1 position of a 2-butyl-1H-imidazo[4,5-c]quinolin-4-amine scaffold led to a highly potent and specific TLR7 agonist. chemrxiv.org Conversely, a bio-steric para-aminomethyl analogue resulted in a dual TLR7 and TLR8 agonist. chemrxiv.org
Piperidyl-containing Side Chains: In the search for TNF-α suppressors, a 1-[2-(1-benzyl-4-piperidyl)ethyl] substituent was found to confer moderate activity. exlibrisgroup.com
Substitutions at the C2 Position
The C2 position of the imidazole ring is another critical point for modification that significantly impacts biological activity.
Alkyl Groups: The length and nature of the alkyl chain at the C2 position can influence TLR7 and TLR8 selectivity. For instance, in the thiazolo[4,5-c]quinoline series, a propyl group at C2 resulted in a potent and pure TLR8 agonist. nih.gov In another study on 1H-imidazo[4,5-c]pyridines, a C2-n-butyl group was identified as part of the minimal structure for potent TLR7/8 activity. nih.gov
Aryl Groups: Phenyl substitution at the C2 position has been explored in the context of TNF-α suppression, with 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline showing potent activity. exlibrisgroup.com
Ether and Amine Groups: The introduction of an ethoxymethyl group at C2, as seen in CL097, results in a water-soluble, dual TLR7/8 agonist. nih.gov
Functionalization at the C4 Position
The C4 position of the quinoline ring is a crucial determinant of the biological activity profile. The nature of the substituent at this position can switch the activity from an immune modulator to an anti-cancer agent or a kinase inhibitor.
Amino Group: A C4-amino group is a hallmark of many potent TLR7/8 agonists, including imiquimod and resiquimod. nih.gov The presence of this primary amine is considered essential for strong TLR7 activity, and its acylation or alkylation leads to a complete loss of activity. nih.gov
Chloro Group: The 4-chloro substituent is a versatile synthetic handle that allows for the introduction of various functionalities through nucleophilic substitution. In some instances, the chloro group itself is retained in the final active compound. For example, 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline was identified as a potent TNF-α suppressor. exlibrisgroup.com The 7-chloro group in the related 4-aminoquinoline (B48711) antimalarials is crucial for inhibiting the formation of β-hematin. nih.gov
Aryl Groups: The synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines has been reported, with compounds like 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline showing anti-cancer activity. researchgate.netnih.gov
Influence of Substitutions on the Quinoline and Imidazole Rings
Beyond the specific positions N1, C2, and C4, substitutions on the aromatic rings of the quinoline and imidazole moieties also modulate biological activity.
Imidazole Ring: While substitutions are more common at N1 and C2, modifications to the imidazole ring itself, such as altering the nitrogen positions to create triazole analogues, have been investigated. These changes, however, often lead to inactive compounds, highlighting the importance of the specific imidazole ring structure for TLR7/8 agonism. acs.org The electronic properties of the imidazole ring can be influenced by substituents, which in turn affects the donor capacity of the nitrogen atoms. rsc.org
SAR for TLR7/8 Agonistic Activity and Specificity
The SAR for TLR7/8 agonism in the 1H-imidazo[4,5-c]quinoline series is complex, with subtle structural changes leading to significant variations in activity and selectivity. nih.gov
A key determinant of TLR7 versus TLR8 selectivity is the electronic configuration of the heterocyclic system. acs.org Generally, imidazoquinolines with a C4-amino group are potent TLR7 agonists. For example, Imiquimod and Gardiquimod are selective TLR7 agonists, while Resiquimod is a dual TLR7/8 agonist. nih.gov
The following table summarizes the SAR of key 1H-imidazo[4,5-c]quinoline derivatives and their TLR7/8 activity:
| Compound | N1-Substituent | C2-Substituent | C4-Substituent | TLR7 Activity | TLR8 Activity | Reference |
| Imiquimod | Isobutyl | H | NH₂ | Agonist | Inactive | nih.gov |
| Resiquimod | 2-(Ethoxymethyl) | H | NH₂ | Potent Agonist | Agonist | nih.gov |
| Gardiquimod | - | - | NH₂ | Agonist | Inactive | nih.gov |
| CL097 | 2-(Ethoxymethyl) | H | NH₂ | Agonist | Agonist | nih.gov |
| BBIQ Analogue | p-Hydroxymethylbenzyl | n-Butyl | NH₂ | Potent, Specific Agonist | Marginal | chemrxiv.org |
| BBIQ Analogue | p-Aminomethylbenzyl | n-Butyl | NH₂ | Agonist | Agonist | chemrxiv.org |
The data clearly indicates that the substituent at the N1 position plays a crucial role in determining TLR8 activity. The presence of an oxygen atom in the N1-substituent of Resiquimod and CL097 appears to confer TLR8 agonism. Furthermore, the introduction of an aminomethyl group on the N1-benzyl substituent converts a TLR7-specific agonist into a dual TLR7/8 agonist. chemrxiv.org Molecular modeling studies suggest that the TLR8 activity of the imidazoquinoline scaffold is associated with the presence of an amino functionality in the benzyl group at the N1 position. chemrxiv.org
In contrast, pure TLR7 agonism can be achieved with specific substitutions. For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, a related scaffold, was found to be a pure TLR7 agonist with negligible TLR8 activity. nih.gov This highlights the subtle interplay of the heterocyclic core and its substituents in dictating receptor selectivity.
SAR for PI3K/mTOR Inhibitory Potency and Selectivity
Investigations into 4-chloro-1H-imidazo[4,5-c]quinoline derivatives have identified them as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov The core structure of these compounds allows for systematic modifications at different regions, designated as R1, R2, and R3, to explore their impact on kinase inhibition. acs.org
Docking studies with a homology model of the human PI3Kγ kinase domain have shown that the inhibitor binds to the hinge region through three hydrogen bond interactions. acs.org The nitrogen atom of the quinoline substituent in the R3 position is thought to play a crucial role in binding to Asp933. acs.org This is further supported by the fact that another dual PI3K/mTOR inhibitor, PF-04979064, also contains a nitrogen-containing heterocycle (a 3-pyridine) in a similar position. acs.org
To assess the importance of the R3 region for activity, various aromatic and non-aromatic substituents were introduced. acs.org The data indicates that an aromatic system, particularly a heteroaromatic one, in the R3 position is necessary for potent activity. acs.org
At the R1 position, the presence of substituents on the para position of the phenyl ring was investigated. acs.org Derivatives with trifluoromethyl and nitrile groups at this position (compounds 16a and 16b) showed a 10-15-fold decrease in potency compared to the parent compound with a different R1 substituent. acs.org Surprisingly, the most potent of this particular series was the compound without any para substituent (16c). acs.org This suggests that while a substituent at the para position of the phenyl ring in the R1 position can be important, it is not essential for activity. acs.org
Table 1: SAR of this compound Derivatives as PI3K/mTOR Inhibitors
| Compound | R1 Substituent | R3 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 (NVP-BEZ235) | - | 3-quinolinyl | - | - |
| 16a | p-trifluoromethylphenyl | 3-quinolinyl | 91 (EC₅₀) | - |
| 16b | p-cyanophenyl | 3-quinolinyl | 103 (EC₅₀) | - |
| 16c | phenyl | 3-quinolinyl | 24 (EC₅₀) | - |
| 39 | - | - | 0.9 (µM) | 1.4 (µM) |
| 40 | - | - | 1.9 (PI3Kδ) | - |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition. EC₅₀ represents the concentration that gives a half-maximal response.
Further studies have led to the development of dactolisib (B1683976) (BEZ-235), a 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile, which shows high potency and selectivity against PI3K/mTOR kinases in the nanomolar range. nih.gov Other imidazo[4,5-c]quinoline derivatives like panulisib (B612261) (P-7170), LY-3023414, and BGT-226 are also being investigated as PI3K/mTOR inhibitors. nih.gov
SAR for Adenosine (B11128) Receptor Allosteric Modulation and Antagonism
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and identified as allosteric modulators of the human A3 adenosine receptor (A3AR). nih.gov These compounds can act as positive allosteric modulators (PAMs), enhancing the effect of the natural ligand, adenosine. nih.gov
Structural modifications have been focused on the 4-amino and 2-positions of the 1H-imidazo[4,5-c]quinoline scaffold. nih.gov The introduction of a 3,4-dichlorophenyl group at the 4-amino position has been shown to improve A3AR PAM activity and subtype selectivity. nih.gov
At the 2-position, a variety of hydrophobic alkyl and cycloalkyl substitutions have been explored. nih.gov There is a trend of increasing the maximal efficacy (Emax) of the agonist from the 2-cyclopropyl derivative to the 2-cyclononyl derivative. nih.gov Specifically, 2-cycloalkyl groups from cyclopentyl to cyclononyl at the 2-position of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives were found to be effective PAMs. nih.gov
Interestingly, while larger 2-alkyl/cycloalkyl/bicycloalkyl groups tend to confer PAM activity, a 2-cyclopropyl derivative has been shown to act as a competitive antagonist, interacting primarily with the orthosteric binding site. nih.govmedchemexpress.com This highlights a fascinating switch in activity based on the size of the substituent at the 2-position.
One of the most potent allosteric enhancers identified is LUF6000 (compound 43), which has a 2-cyclohexyl group and a 3,4-dichlorophenylamino group at the 4-position. nih.gov This compound was found to enhance agonist efficacy in functional assays and decrease the agonist dissociation rate without affecting agonist potency. nih.gov
Table 2: SAR of 1H-imidazo[4,5-c]quinolin-4-amine Derivatives as A3AR Modulators
| Compound | 2-Position Substituent | 4-Amino Substituent | Activity |
| 17 | Cyclopropyl (B3062369) | 3,4-dichlorophenyl | Antagonist |
| 7 (LUF6000) | Cyclohexyl | 3,4-dichlorophenyl | PAM |
| 38 | Cyclopentyl | Benzylamino | PAM |
| 43 | Cyclohexyl | 3,4-dichlorophenylamino | PAM |
Correlation between Chemical Structure and Observed Biological Response
The biological response of this compound derivatives is intricately linked to their chemical structure, particularly the substitutions at the R1, R2, and R3 positions for PI3K/mTOR inhibition and at the 2- and 4-positions for adenosine receptor modulation.
For PI3K/mTOR inhibition , the presence of a heteroaromatic ring at the R3 position is a key determinant for potent activity, likely due to crucial hydrogen bonding interactions within the kinase hinge region. acs.org Modifications at the R1 position show that while substituents can influence potency, they are not always essential, indicating a degree of flexibility in this region. acs.org The development of highly potent and selective dual inhibitors like dactolisib underscores the success of optimizing these structural features. nih.gov
In the context of adenosine receptor modulation , a clear SAR has been established that differentiates between antagonistic and allosteric modulatory activity. nih.gov A small substituent like a cyclopropyl group at the 2-position leads to competitive antagonism at the A3AR. nih.govmedchemexpress.com In contrast, larger, more hydrophobic groups such as cyclohexyl at the same position, combined with a 3,4-dichlorophenylamino moiety at the 4-position, result in potent positive allosteric modulation. nih.govnih.gov This switch from antagonism to allosteric enhancement based on the bulk of the 2-position substituent is a significant finding. nih.gov The allosteric enhancers potentiate the effect of the A3AR agonist, often by increasing its maximal efficacy and slowing its dissociation from the receptor. nih.gov
Computational Chemistry and in Silico Drug Discovery Approaches for 4 Chloro 1h Imidazo 4,5 C Quinoline Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred binding orientation of a ligand to a target protein. This technique is widely employed to study 4-chloro-1H-imidazo[4,5-c]quinoline derivatives, providing insights into their mechanism of action at a molecular level.
For instance, studies on pyrido-fused imidazo[4,5-c]quinoline derivatives targeting phosphoinositide 3-kinase (PI3K), a key enzyme in cancer progression, have utilized molecular docking to evaluate their binding affinity. frontiersin.orgresearchgate.netnih.govnih.gov By employing algorithms like AutoDock and Glide, researchers can predict the binding energies and identify crucial interactions between the ligands and the active site of the protein. frontiersin.orgnih.gov For example, one study identified a particularly potent derivative, compound 1j , which exhibited a strong binding affinity to the PI3K active site. frontiersin.orgnih.govnih.gov The analysis revealed that this interaction was stabilized by hydrogen bonds and van der Waals forces with key amino acid residues. nih.gov
Similarly, molecular docking has been instrumental in understanding the interaction of quinoline (B57606) derivatives with other important biological targets. Studies have explored their potential as inhibitors of HIV reverse transcriptase, the MCHR1 antagonist for metabolic disorders, and enzymes involved in the life cycle of the SARS-CoV-2 virus. nih.govnih.govnih.gov In these studies, docking simulations have consistently highlighted the importance of specific structural features of the quinoline scaffold for effective binding. nih.govnih.govnih.gov
The following table summarizes the results of a molecular docking study of various pyrido-fused imidazo[4,5-c]quinoline derivatives with PI3K, as determined by the Glide docking module.
| Compound | Glide Score (kcal/mol) |
| 1a | -5.8 |
| 1b | -6.2 |
| 1c | -6.5 |
| 1d | -7.1 |
| 1e | -6.8 |
| 1f | -7.3 |
| 1g | -7.0 |
| 1h | -6.9 |
| 1i | -7.5 |
| 1j | -8.2 |
| Wortmannin (Reference) | -7.9 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. This technique is crucial for a more comprehensive understanding of the binding mechanisms of this compound derivatives.
MD simulations have been employed to study the stability of the complex formed between pyrido-fused imidazo[4,5-c]quinoline derivatives and PI3K. frontiersin.orgnih.gov By simulating the system for a specific timescale, researchers can analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). nih.gov These analyses help to confirm the stability of the ligand within the binding pocket and to identify key residues that contribute to the interaction. nih.gov
In one such study, a 100 ns MD simulation was performed on the complex of compound 1j and PI3K. nih.gov The results indicated that the complex remained stable throughout the simulation, with minimal fluctuations in the ligand's position. nih.gov This stability was attributed to the persistent hydrogen bonding and hydrophobic interactions observed in the docking studies. nih.gov Similar MD simulation approaches have been used to investigate the potential of quinoline derivatives as inhibitors of acetylcholinesterase for Alzheimer's disease and to assess their interaction with the MCHR1 antagonist. nih.govnih.gov
Binding Free Energy Calculations (e.g., MM/GBSA, MM-PBSA)
To further quantify the binding affinity of ligands to their target proteins, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. These methods provide a more accurate estimation of the binding free energy by considering various energetic contributions, including van der Waals, electrostatic, and solvation energies. nih.govrsc.org
In the study of pyrido-fused imidazo[4,5-c]quinoline derivatives as PI3K inhibitors, MM/PBSA analysis was used to calculate the binding free energy of the most promising compound, 1j , and compare it with the reference inhibitor, Wortmannin. frontiersin.orgnih.gov The results of these calculations often correlate well with the experimental binding affinities, providing further validation for the computational models. nih.gov
The accuracy of MM/GBSA and MM/PBSA methods can be influenced by several factors, including the simulation protocol and the charge of the ligand. rsc.org Despite these limitations, they remain valuable tools for ranking the binding affinities of a series of compounds and for identifying the key energetic contributions to binding. rsc.org The application of these methods has been crucial in various studies involving quinoline derivatives, including their evaluation as acetylcholinesterase inhibitors and their potential against SARS-CoV-2 targets. nih.govnih.gov
The table below presents the binding free energy parameters for a selection of pyrido-fused imidazo[4,5-c]quinoline derivatives with PI3K, calculated using AutoDock Tools.
| Compound | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) |
| 1a | -6.32 | -7.12 |
| 1b | -6.55 | -7.35 |
| 1c | -6.87 | -7.67 |
| 1d | -7.11 | -7.91 |
| 1e | -6.98 | -7.78 |
| 1f | -7.34 | -8.14 |
| 1g | -7.05 | -7.85 |
| 1h | -7.21 | -8.01 |
| 1i | -7.53 | -8.33 |
| 1j | -7.65 | -8.45 |
In Silico Pharmacokinetic (ADME) Predictions and Drug-likeness Assessment
A crucial aspect of drug discovery is the evaluation of a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in predicting these properties, allowing for the early identification of compounds with unfavorable ADME profiles.
For this compound derivatives, various computational models are used to predict parameters such as aqueous solubility, membrane permeability, and metabolic stability. nih.gov For example, a study on quinoline-4-carboxamide derivatives as antimalarial agents utilized in silico methods to predict their clogP (a measure of lipophilicity) and microsomal clearance, which are important indicators of oral bioavailability and metabolic stability. nih.gov
Drug-likeness assessment, often based on rules like Lipinski's Rule of Five, is another critical in silico evaluation. mdpi.com These rules help to filter out compounds that are unlikely to be orally bioavailable. Studies on various quinoline derivatives, including those targeting c-MET kinase and those with potential as anticancer agents, have incorporated in silico ADME and drug-likeness predictions to guide the selection of promising candidates for further development. mdpi.comnih.gov
Virtual Screening and Lead Optimization through Computational Methods
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of novel hit compounds.
In the context of this compound derivatives, virtual screening can be used to explore a wide range of chemical modifications to the core scaffold, leading to the discovery of new derivatives with improved potency and selectivity. For example, a virtual screening of a quinoline-derived library was conducted to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.gov
Once a hit compound is identified, computational methods are extensively used for lead optimization. This process involves making systematic modifications to the structure of the lead compound to improve its pharmacological and pharmacokinetic properties. For instance, in the development of quinoline-based kinase inhibitors, computational modeling can be used to predict the effect of different substituents on binding affinity and selectivity, thereby guiding the synthesis of more potent and targeted drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various series of quinoline derivatives. For example, a QSAR analysis of 7-chloro-4-aminoquinoline derivatives was performed to understand the influence of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org Similarly, a QSAR model was developed for a series of 4-(2-fluorophenoxy) quinoline derivatives to predict their inhibitory potential against c-MET kinase. nih.gov These models not only provide predictive power but also offer valuable insights into the mechanism of action of the compounds. Recent studies have also focused on developing 2D and 3D-QSAR models for quinoline derivatives targeting Plasmodium falciparum, the parasite responsible for malaria. mdpi.com
Advanced Therapeutic Strategies and Future Research Directions
Design and Application in Antibody-Drug Conjugates (ADCs) for Targeted Delivery
The strategic use of 4-chloro-1H-imidazo[4,5-c]quinoline derivatives as payloads in antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy. nih.govnih.gov Traditional ADCs have focused on delivering highly potent cytotoxic agents to tumor tissues. nih.govresearchgate.netacs.org While this has led to the approval of over ten ADCs, challenges related to modest efficacy and significant off-target toxicities persist. nih.govnih.govresearchgate.netacs.org To address these limitations, a new generation of ADCs utilizes immunomodulating small molecules, such as imidazoquinoline derivatives, as payloads. researchgate.net These are often referred to as immune-stimulating antibody conjugates (ISACs). researchgate.net
The fundamental principle of an ADC is to use a monoclonal antibody (mAb) that binds to a specific antigen on the surface of tumor cells, thereby delivering an attached payload directly to the target tissue. nih.gov This targeted approach aims to improve the therapeutic window of highly potent drugs. biopharminternational.com
Immune-Activating ADCs
A groundbreaking application of the imidazo[4,5-c]quinoline scaffold is in the development of immune-activating ADCs, or ISACs. researchgate.netcreative-biolabs.com Instead of directly killing cancer cells with a cytotoxic drug, these ADCs deliver a Toll-like receptor (TLR) agonist, turning immunologically "cold" tumors into "hot" ones. creative-biolabs.com Derivatives of imidazo[4,5-c]quinoline are potent agonists of TLR7 and/or TLR8, which are pattern recognition receptors crucial to the innate immune response. nih.govnih.gov
Activation of these endosomal TLRs in immune cells like macrophages and dendritic cells within the tumor microenvironment (TME) triggers a cascade of immune responses. nih.govaacrjournals.org This includes the release of inflammatory cytokines such as Interferon-alpha (IFNα) and the upregulation of co-stimulatory molecules like CD86 on antigen-presenting cells. nih.govnih.govacs.org This, in turn, primes and activates a T-cell-mediated adaptive immune response against the tumor. researchgate.netaacrjournals.org
Research has demonstrated that an ADC composed of a HER2-targeting antibody conjugated to a potent TLR7 agonist from the imidazo[4,5-c]quinoline class can induce complete tumor regression in preclinical models. nih.govnih.gov This ADC was found to potently activate the TLR7 pathway in tumor-associated macrophages through a "bystander" mechanism. nih.govnih.govacs.org The agonist is released in the vicinity of the target tumor cell and then diffuses to and activates nearby immune cells, a process that does not rely on direct Fc-γ-mediated uptake of the ADC by the immune cell itself. nih.govacs.org
Linker Chemistry for Intracellular Payload Release
The linker connecting the antibody to the payload is a critical component of an ADC, dictating its stability in circulation and the mechanism of drug release at the target site. biopharminternational.combioprocessonline.com For imidazo[4,5-c]quinoline-based immune-activating ADCs, cleavable linkers are commonly employed to ensure the payload is effectively released within the tumor microenvironment. nih.gov
A widely used linker is the protease-cleavable valine-citrulline (Val-Cit) linker, often combined with a p-aminobenzyl carbamate (B1207046) (PABC) spacer. researchgate.netbinghamton.edu This type of linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cells after the ADC is internalized. researchgate.net
Studies have shown that an ADC utilizing a Val-Cit-PABC linker rapidly releases its TLR7 agonist payload when incubated with target-positive cancer cells. nih.govnih.govacs.org Interestingly, some research suggests that release can also occur under acidic conditions, which are characteristic of the endosomal and lysosomal compartments, as well as the broader tumor microenvironment. researchgate.net The choice between a cleavable and a non-cleavable linker can significantly impact the potency of the ADC, with studies showing that the optimal choice may depend on the specific payload and target. binghamton.edu
| Antibody Target | Linker-Payload System | Payload Type | Release Mechanism | Observed Effect |
|---|---|---|---|---|
| HER2 | mcValCitPABC_1 | TLR7 Agonist | Protease-cleavable | Potent and selective activation of TLR7 pathway in macrophages. nih.gov |
| Carbonic Anhydrase IX (CAIX) | Val-Cit-PABC-Resiquimod | TLR7/8 Agonist (Resiquimod) | Protease-cleavable and pH-sensitive | Stimulation of endogenous immune cells to kill cancer cells. researchgate.net |
| B-cell Antigen | mc_ValCitPABC_E104 | TLR7/8 Agonist (E104) | Cleavable | Less potent than the non-cleavable counterpart in this specific system. binghamton.edu |
| PD-L1 | Cysteine-based linker | TLR7/8 Agonist | Not specified | Stimulated myeloid activation in human dendritic cells. bioworld.com |
Combination Therapy Strategies with this compound Derivatives
To enhance therapeutic efficacy and overcome potential resistance mechanisms, derivatives of this compound are being explored in combination with other anticancer agents. The immunomodulatory properties of these compounds make them particularly suitable for combination strategies.
Immune-stimulating antibody conjugates (ISACs) carrying imidazoquinoline payloads have demonstrated improved efficacy when used in conjunction with chemotherapy. researchgate.net The rationale is that chemotherapy can induce immunogenic cell death, releasing tumor antigens that can then be presented to T-cells activated by the TLR agonist. Furthermore, studies have shown that TLR7/8 agonists like resiquimod (B1680535) can synergize with checkpoint inhibitors. nih.gov By activating myeloid cells in the tumor, these agonists can help overcome resistance to therapies targeting the PD-1/PD-L1 axis. nih.gov Other research involving related heterocyclic structures has shown that combining an imidazoacridinone analogue with paclitaxel (B517696) modulated tumor angiogenesis. nih.gov Similarly, the antimalarial drug chloroquine, a quinoline (B57606) derivative, has been investigated in combination with cisplatin (B142131) to enhance anticancer effects. mdpi.com
Exploration of Novel Analogs and Derivatives with Enhanced Profiles
Significant research efforts are dedicated to synthesizing and evaluating novel analogs of the 1H-imidazo[4,5-c]quinoline scaffold to improve their therapeutic properties. nih.govfrontiersin.orgrsc.orgmdpi.com Modifications are systematically made to the core structure to enhance potency, alter receptor selectivity (TLR7 vs. TLR8), improve pharmacokinetic properties, and reduce systemic toxicity. nih.govnih.gov
Structure-activity relationship (SAR) studies have extensively explored substitutions at the N1 and C2 positions of the imidazoquinoline ring, leading to highly potent compounds. nih.gov More recent work has begun to explore modifications on the aryl ring, such as at the C7 position. These studies revealed that substitutions at C7 are tolerated and can even increase potency and modulate the cytokine profile. For example, electron-donating groups at the C7 position were found to be stronger activators of TLR7/8 than electron-withdrawing groups. nih.gov
Other strategies include designing derivatives intended to partition to endosomes via acid trapping, which can extend their pharmacokinetic profile and direct the compounds to their target compartment. nih.gov This approach aims for a more sustained and tolerable immune activation compared to the sharp, poorly tolerated cytokine pulse associated with earlier compounds like Resiquimod. nih.gov Some novel derivatives have also been designed to inhibit multiple proinflammatory signaling pathways, such as JAK/STAT and NF-κB, for potential application in inflammatory bowel disease. nih.govresearchgate.net
Rational Drug Design Methodologies for Improved Potency and Selectivity
Rational drug design, often aided by computational methods, plays a crucial role in optimizing imidazo[4,5-c]quinoline-based therapeutics. frontiersin.org Techniques like molecular docking are used to predict and analyze the binding modes of newly designed compounds within the active site of their target proteins, such as TLRs or kinases. mdpi.com
For instance, in the development of kinase inhibitors based on a related imidazo[4,5-c]pyridin-2-one scaffold, a design strategy involved replacing parts of a known inhibitor based on principles of bioisosterism. mdpi.com Molecular dynamics simulations were then used to understand the potential binding patterns of the most active compounds in the ATP binding site of the target kinases. mdpi.com Similarly, predictive models of receptor binding sites have been used to guide the synthesis of derivatives. A model of the adenosine (B11128) A1 receptor binding site successfully predicted that 1H-imidazo[4,5-c]quinolin-4-amines would act as antagonists. researchgate.net These computational approaches, combined with ADMET (absorption, distribution, metabolism, elimination, and toxicity) predictions, allow for the efficient screening and prioritization of candidates, reducing the time and resources required for drug discovery. mdpi.com
Challenges and Opportunities in the Development of Imidazo[4,5-c]quinoline-Based Therapeutics
The development of therapeutics based on the imidazo[4,5-c]quinoline scaffold presents both significant challenges and compelling opportunities.
Challenges:
Systemic Toxicity: A major hurdle for the systemic administration of potent TLR agonists is the risk of severe inflammatory side effects, often described as a "cytokine storm," due to leakage from the intended site of action. aacrjournals.orgnih.gov This has limited the clinical utility of potent imidazoquinolines like Resiquimod when administered systemically. nih.gov
ADC-Related Issues: When used as ADC payloads, challenges common to all ADCs apply. These include the heterogeneity of the drug-to-antibody ratio (DAR), which can impact efficacy and pharmacokinetics, and the potential for developing drug resistance. researchgate.net
Drug Delivery: Ensuring the compound reaches its intracellular target (e.g., endosomal TLRs) and is retained long enough to elicit a durable response is a key challenge, especially for ADC payloads that might be designed to be less permeable to minimize off-target effects. aacrjournals.org
Opportunities:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-1H-imidazo[4,5-c]quinoline and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
-
Chlorination : Reacting 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol with POCl₃ under reflux yields 4-chloro derivatives .
-
Hydrazine Substitution : Refluxing 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline with hydrazine hydrate in ethanol replaces the chlorine with a hydrazinyl group, producing intermediates for further functionalization .
-
Methoxy Substitution : Sodium methoxide in methanol replaces chlorine with methoxy groups under reflux conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF/water for recrystallization) to improve yield .
Q. How can researchers validate the purity and identity of this compound derivatives?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., Phenomenex Luna-RP-C18) and a mobile phase of acidified water (1% H₃PO₄) and acetonitrile. Detect at 260 nm for optimal UV absorption . For structural confirmation:
- X-ray Crystallography : Refine crystal structures using SHELXL (part of the SHELX suite) to analyze bond lengths, torsion angles, and hydrogen-bonding networks .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 129.5 ppm for aromatic protons) and cross-validate with HRMS .
Q. What analytical challenges arise in distinguishing this compound from its structural analogs?
- Methodological Answer :
- Chromatographic Separation : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to resolve co-eluting impurities like 4-methoxy or hydrazinyl derivatives .
- Mass Spectrometry : Use HRMS to differentiate isotopes (e.g., [M+H]+ at m/z 286.1111 for C₁₀H₆ClN₃) and confirm molecular formulas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based TLR7 agonists?
- Methodological Answer :
- Substitution Patterns : C-4 chloro groups are critical for TLR7 binding, while N-1 isobutyl substituents enhance solubility and bioavailability .
- Functionalization : Replace chlorine with amines (e.g., 4-amine in imiquimod) to boost interferon-α induction. SAR data show that 2-aryl substitutions (e.g., bromophenyl) improve anti-cancer activity (IC₅₀: 103.3 μM) .
- Computational Modeling : Dock derivatives into TLR7’s binding pocket using software like AutoDock to predict affinity and optimize steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data for 4-chloro derivatives?
- Methodological Answer :
- Assay Standardization : Use human PBMC assays to measure IFN-α/β levels, ensuring consistent cell lines and incubation times .
- Control Experiments : Compare activity against known TLR7 agonists (e.g., imiquimod) to normalize batch-to-batch variability .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives caused by rapid metabolite formation .
Q. How can tandem reactions streamline the synthesis of imidazo[4,5-c]quinoline scaffolds?
- Methodological Answer :
- Suzuki-Aza-Wittig Tandem Reactions : Combine palladium-catalyzed cross-coupling with aza-Wittig cyclization to assemble pyridazino[4,5-c]quinolines in one pot .
- Copper-Catalyzed Amination : Use CuI/L-proline systems to aminate intermediates, enabling sequential condensation/cyclization steps for dihydropyrido-imidazoquinolines .
- Catalyst Optimization : Screen Lewis acids (e.g., Yb(OTf)₃) to enhance regioselectivity and reduce byproducts in Pictet-Spengler-type reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
